molecular formula C11H13FN4O B1464298 {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1270977-17-7

{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B1464298
CAS No.: 1270977-17-7
M. Wt: 236.25 g/mol
InChI Key: RFYNFAUDAWZSLD-UHFFFAOYSA-N
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Description

{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine is a useful research compound. Its molecular formula is C11H13FN4O and its molecular weight is 236.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of {1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine is the serotonin reuptake transporter (SERT) . The SERT plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is involved in various physiological processes such as mood regulation, sleep, and appetite .

Mode of Action

This compound interacts with the SERT, inhibiting its activity . This inhibition prevents the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, leading to enhanced serotonergic neurotransmission .

Biochemical Pathways

The enhanced serotonergic neurotransmission resulting from the action of this compound can affect various biochemical pathways. For instance, it can influence the signaling pathways associated with mood regulation and potentially alleviate symptoms of depression .

Pharmacokinetics

Similar compounds have been shown to exhibit micromolar affinity for the sert

Result of Action

The result of the action of this compound is an increase in serotonergic neurotransmission. This can lead to various molecular and cellular effects, such as improved mood and reduced symptoms of depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and therefore its bioavailability .

Properties

IUPAC Name

[1-[2-(4-fluorophenoxy)ethyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O/c12-9-1-3-11(4-2-9)17-6-5-16-8-10(7-13)14-15-16/h1-4,8H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYNFAUDAWZSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 3
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 4
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{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 5
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 6
Reactant of Route 6
{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.